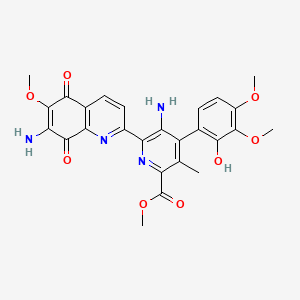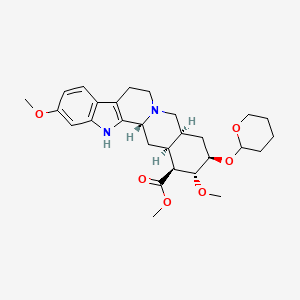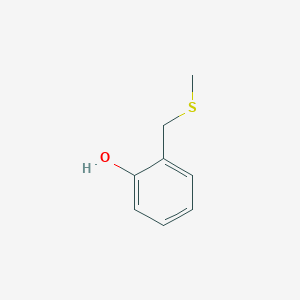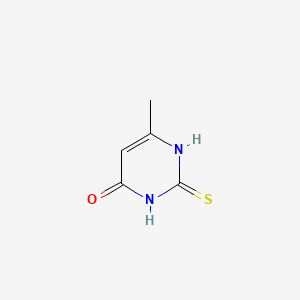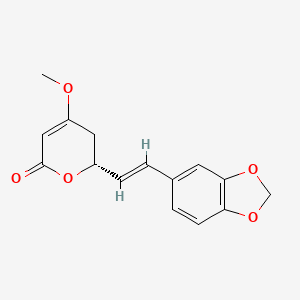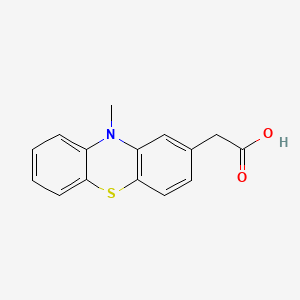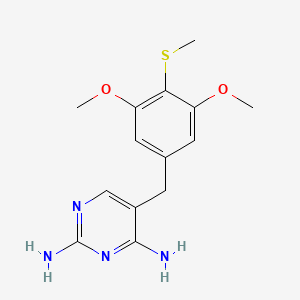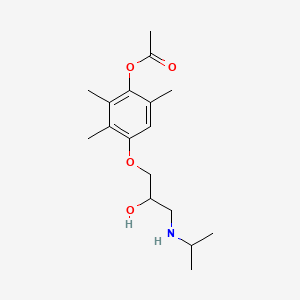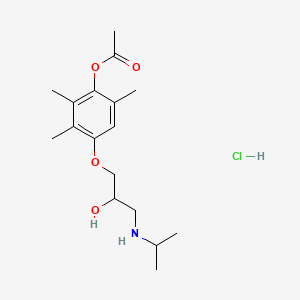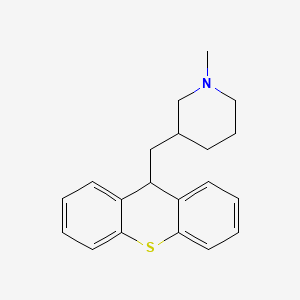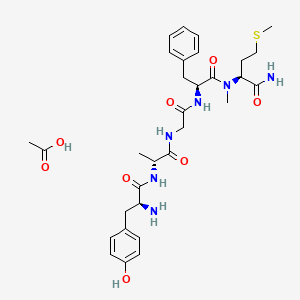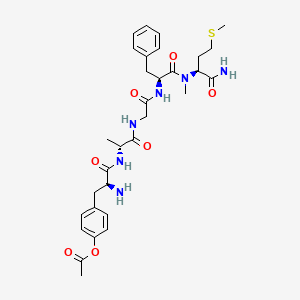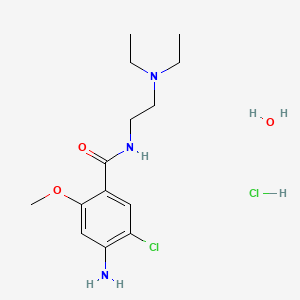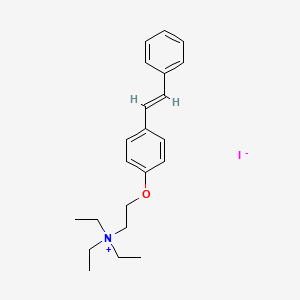
碘化芪鎓
科学研究应用
碘化司替隆在科学研究中有着广泛的应用:
化学: 它用作各种化学反应和合成过程中的试剂。
生物学: 它被研究其对生物系统的影响,特别是其解痉作用。
医药: 它被研究其潜在的治疗用途,包括其作为解痉剂的作用。
作用机制
碘化司替隆的作用机制涉及它与体内特定分子靶标的相互作用。它作为神经元 α7 烟碱型乙酰胆碱受体的拮抗剂,这些受体参与各种生理过程。 通过阻断这些受体,碘化司替隆发挥其解痉作用,减少肌肉痉挛和相关症状 .
生化分析
Biochemical Properties
Stilonium iodide interacts with the α7 subunit of the neuronal nicotinic acetylcholine receptor . This interaction is antagonistic, meaning that it inhibits the function of the receptor . The nature of this interaction is selective, indicating that Stilonium iodide preferentially binds to the α7 nAChR over other types of nAChRs .
Cellular Effects
The effects of Stilonium iodide on cells are primarily due to its antagonistic interaction with the α7 nAChR . By inhibiting this receptor, Stilonium iodide can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Stilonium iodide exerts its effects at the molecular level by binding to the α7 nAChR and inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of Stilonium iodide can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Stilonium iodide can vary with different dosages in animal models
Metabolic Pathways
Stilonium iodide is involved in various metabolic pathways due to its interaction with the α7 nAChR
Transport and Distribution
Stilonium iodide is transported and distributed within cells and tissues
准备方法
碘化司替隆可以通过一系列涉及适当起始原料的化学反应合成。一种常见的方法涉及 N,N,N-三乙基-2-(4-反式-二苯乙烯氧基)乙胺与碘的反应。反应条件通常包括使用乙醇或甲醇等溶剂,反应在室温下进行。 然后通过重结晶纯化产物 .
化学反应分析
相似化合物的比较
碘化司替隆类似于其他作为烟碱型乙酰胆碱受体拮抗剂的化合物。一些类似的化合物包括:
美卡胺: 另一种具有类似药理特性的烟碱型受体拮抗剂。
六甲铵: 一种也阻断烟碱型受体的化合物,但具有不同的化学性质。
三甲铵: 一种具有类似作用但化学结构不同的神经节阻断剂。碘化司替隆在其特定的结构和其靶向的特定受体方面是独一无二的,这使其成为科学研究中宝贵的工具.
属性
IUPAC Name |
triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UEIGIMKUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045781 | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-76-0, 77257-42-2 | |
| Record name | Stilonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STILONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MG 624?
A1: MG 624 acts as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). [, , ] It effectively blocks the action of acetylcholine at these receptors, preventing their activation. []
Q2: How does the pharmacological profile of MG 624 differ in hippocampal dopamine and norepinephrine release?
A2: Research suggests that MG 624 demonstrates distinct pharmacological profiles in modulating the release of these neurotransmitters in the hippocampus. While it potently blocks both nicotine-evoked dopamine and norepinephrine release, the inhibition is only partial for dopamine release. [] This difference hints at the involvement of distinct nAChR subtypes in regulating the release of these neurotransmitters. [] For instance, ABT-594, another nAChR modulator, exhibits a fourfold higher potency in norepinephrine release compared to dopamine release, further supporting the involvement of different receptor subtypes. []
Q3: How does MG 624 compare to other nAChR antagonists in blocking nicotine-induced dopamine release in the hippocampus?
A3: Studies show that MG 624 demonstrates a unique inhibitory profile compared to other antagonists. [] While mecamylamine and hexamethonium exhibit complete blockade of nicotine-evoked dopamine release, MG 624 only partially inhibits this effect. [] This suggests subtle differences in their binding affinities or mechanisms of action at the receptor level.
Q4: Are there any notable structural features of MG 624 related to its activity?
A5: While the provided abstracts don't offer detailed structural information, one abstract mentions "4‐Oxystilbene compounds" as selective ligands for neuronal nicotinic αBungarotoxin receptors. [] This suggests that the stilbene moiety in MG 624 (Stilonium iodide) might be crucial for its interaction with nAChRs. Further structural characterization and structure-activity relationship studies would be needed to confirm this and elucidate the precise binding interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


